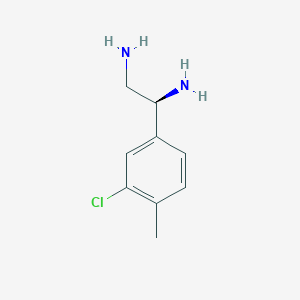
(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features a chloro and methyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and ethylenediamine.
Reaction Conditions: The aldehyde group of 3-chloro-4-methylbenzaldehyde is first reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Formation of Diamine: The alcohol is then converted to the corresponding amine through a reaction with ethylenediamine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Reactors: To ensure efficient mixing and reaction control, continuous flow reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The chloro substituent can be reduced to a hydrogen atom under strong reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmaceuticals: May serve as a building block for the synthesis of pharmaceutical compounds.
Industry
Polymer Production: Used in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways by inhibiting or activating specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(3-chlorophenyl)ethane-1,2-diamine
- (1S)-1-(4-methylphenyl)ethane-1,2-diamine
Uniqueness
- Substituent Effects : The presence of both chloro and methyl groups on the phenyl ring makes (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine unique in terms of its reactivity and potential applications.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
Clé InChI |
TUUYPRDNBBGQEI-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H](CN)N)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-tert-butyl(4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B13054479.png)
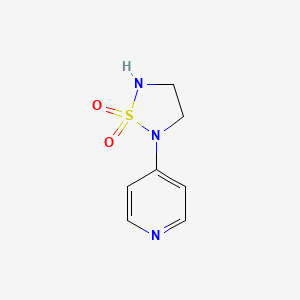
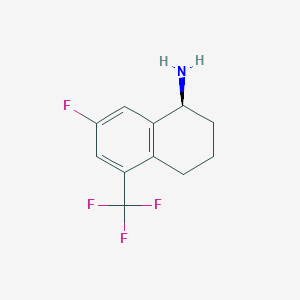
![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
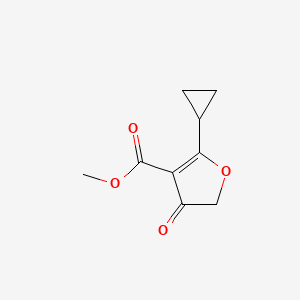
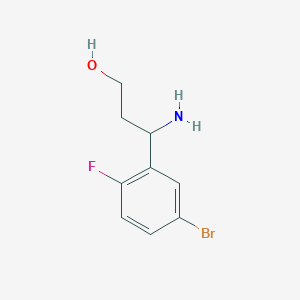
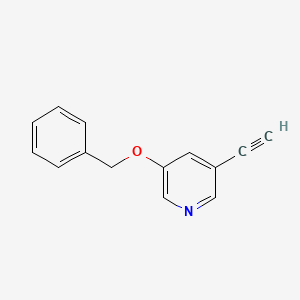
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054514.png)
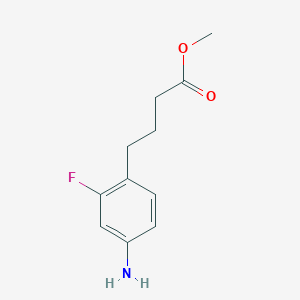
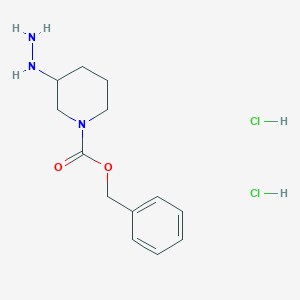
![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
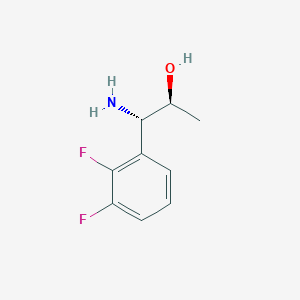
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
